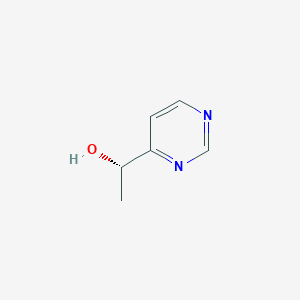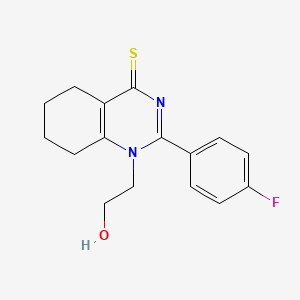
Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to inhibit the growth of drug-resistant bacteria and suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
Mode of Action
It’s known that the high electronegativity and large steric hindrance of the 3,5-bis(trifluoromethyl)benzyl group can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
It’s known that the compound can affect the shuttle effect of polysulfides in lithium-sulfur batteries .
Result of Action
It’s known that the compound can improve the capacity and cyclic stability of lithium-sulfur batteries .
Action Environment
It’s known that the compound can suppress the diffusion of polysulfides in lithium-sulfur batteries, suggesting that it may be effective in environments where polysulfides are present .
This compound appears to have potential applications in the field of energy storage, particularly in the context of lithium-sulfur batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzyl bromide, which is then reacted with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 3,5-Bis(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzamide
Uniqueness
Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the trifluoromethyl groups and the pyridinecarboxylate moiety makes it particularly versatile for various applications .
Propriétés
IUPAC Name |
methyl 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO3/c1-26-14(25)12-3-2-4-23(13(12)24)8-9-5-10(15(17,18)19)7-11(6-9)16(20,21)22/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYLZCBPPTDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)

![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)
![2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2820020.png)



![5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2820027.png)
![1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820030.png)


![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2820034.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820038.png)
